[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-4(8)7-5(2)10-6(3)9-7;;/h4H,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWNHGRRGXRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or recrystallization are often used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties often show substantial antimicrobial properties. For instance:
- Activity Against Resistant Strains : A study demonstrated that derivatives of thiazole, including [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, exhibited activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been shown to enhance antibacterial efficacy. The compound was tested against resistant strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Studies : In vitro studies have indicated that compounds with similar structures exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
- Comparative Efficacy : In a comparative study assessing cytotoxic effects on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM.
Case Study on Antibacterial Efficacy
A recent investigation evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In another study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The compound’s structural and functional attributes are compared below with two analogous thiazole-containing molecules.
Structural and Functional Differences
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine Dihydrochloride
- Functional Groups : Thiazole ring, ethylamine, dihydrochloride salt.
- Key Properties : High solubility in polar solvents due to ionic character; stability under physiological conditions.
- Applications : Likely used in drug development for its amine functionality, which can participate in coupling reactions or act as a pharmacophore .
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethane-1-sulfonyl Chloride (CAS 1248267-39-1)
- Functional Groups : Thiazole ring, sulfonyl chloride.
- Molecular Formula: C₇H₁₀ClNO₂S₂; Molecular Weight: 239.7 g/mol .
- Key Properties : Reactive sulfonyl chloride group enables nucleophilic substitution (e.g., sulfonamide formation). Lower solubility in water compared to the dihydrochloride salt.
- Applications : Intermediate in synthesizing sulfonamide derivatives for pharmaceuticals or agrochemicals .
1-4-[(2-Cyanoethyl)thiomethyl]thiazol-2-ylguanidine
- Functional Groups: Thiazole ring, guanidine, cyanoethyl, thiomethyl.
- Key Properties: Guanidine moiety imparts strong basicity; cyanoethyl group adds polarity.
- Applications: Potential use in catalysis or biochemical studies (e.g., protein denaturation agents) due to guanidine’s ability to disrupt hydrogen bonds .
Comparative Data Table
Critical Analysis of Functional Group Impact
- Dihydrochloride Salt : Enhances solubility and bioavailability, critical for drug delivery systems. The ionic nature facilitates interaction with biological targets .
- Sulfonyl Chloride : High reactivity allows for versatile derivatization but requires careful handling due to instability in moisture .
- Guanidine-Cyanoethyl Combo: Combines strong basicity (guanidine) with moderate hydrophilicity (cyanoethyl), enabling applications in catalysis or molecular recognition .
Biological Activity
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a chemical compound characterized by its thiazole ring structure, which has garnered interest in various biological applications. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C7H14Cl2N2S
- Molecular Weight : 192.71 g/mol
- CAS Number : 1255718-04-7
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylthiazole with ethylamine. The process is conducted under controlled conditions to enhance yield and purity. The compound is often produced in a dihydrochloride form to improve solubility in aqueous solutions.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety can interact with bacterial enzymes, inhibiting their function and leading to cell death. For instance, studies have shown that similar thiazole derivatives possess activity against various bacterial strains, suggesting a potential for this compound as an antibiotic candidate .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research identifies that compounds with structural similarities to this compound can inhibit tumor cell proliferation. For example, studies demonstrate that thiazole-containing compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Cell Cycle Disruption : Similar thiazole derivatives have shown the ability to arrest the cell cycle at the G2/M phase in cancer cells.
- Apoptosis Induction : Thiazole compounds can trigger programmed cell death pathways in malignant cells .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of thiazole derivatives were evaluated for their cytotoxic effects against different cancer cell lines (e.g., MCF-7 and HT29). Compounds showed IC50 values less than 10 µM, indicating potent activity. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .
Data Table: Biological Activity Summary
Q & A
Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
